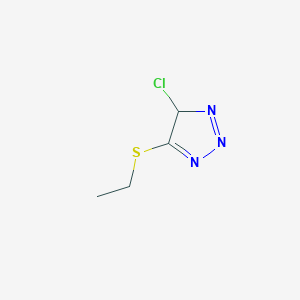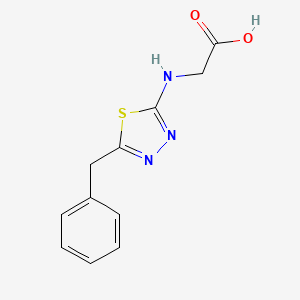
4H-1,2,3-Triazole, 4-chloro-5-(ethylthio)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4H-1,2,3-Triazole, 4-chloro-5-(ethylthio)- is a heterocyclic compound that belongs to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This specific compound is characterized by the presence of a chlorine atom at the 4-position and an ethylthio group at the 5-position. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry .
Vorbereitungsmethoden
The synthesis of 4H-1,2,3-Triazole, 4-chloro-5-(ethylthio)- can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of an alkyne with an azide in the presence of a copper catalyst can lead to the formation of 1,2,3-triazoles . Industrial production methods often involve optimizing these reactions to achieve high yields and purity. The use of environmentally friendly solvents and catalysts is also a focus in modern synthetic approaches .
Analyse Chemischer Reaktionen
4H-1,2,3-Triazole, 4-chloro-5-(ethylthio)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different derivatives by reducing the chlorine or ethylthio groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
4H-1,2,3-Triazole, 4-chloro-5-(ethylthio)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound exhibits antimicrobial and antifungal properties, making it a candidate for developing new antibiotics and antifungal agents.
Medicine: Triazole derivatives are known for their potential in treating various diseases, including cancer, due to their ability to inhibit specific enzymes and receptors.
Wirkmechanismus
The mechanism of action of 4H-1,2,3-Triazole, 4-chloro-5-(ethylthio)- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit the activity of enzymes involved in the biosynthesis of essential cellular components, leading to antimicrobial effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .
Vergleich Mit ähnlichen Verbindungen
4H-1,2,3-Triazole, 4-chloro-5-(ethylthio)- can be compared with other similar triazole compounds, such as:
1,2,4-Triazole: Another isomer with different nitrogen atom positions, often used in antifungal drugs.
4H-1,2,3-Triazole, 4-chloro-5-(methylthio)-: Similar structure but with a methylthio group instead of an ethylthio group, leading to different chemical properties.
4H-1,2,3-Triazole, 4-chloro-5-(phenylthio)-: Contains a phenylthio group, which can affect its biological activity and chemical reactivity.
The uniqueness of 4H-1,2,3-Triazole, 4-chloro-5-(ethylthio)- lies in its specific substitution pattern, which can influence its reactivity and biological activity compared to other triazole derivatives.
Eigenschaften
CAS-Nummer |
664979-96-8 |
|---|---|
Molekularformel |
C4H6ClN3S |
Molekulargewicht |
163.63 g/mol |
IUPAC-Name |
4-chloro-5-ethylsulfanyl-4H-triazole |
InChI |
InChI=1S/C4H6ClN3S/c1-2-9-4-3(5)6-8-7-4/h3H,2H2,1H3 |
InChI-Schlüssel |
KOGWNDKHHGZCFE-UHFFFAOYSA-N |
Kanonische SMILES |
CCSC1=NN=NC1Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[3-(4-Methylphenyl)propyl]furan](/img/structure/B12912772.png)





![2-[2-[3-Methyl-5-oxo-1-(4-sulfophenyl)-2-pyrazolin-4-ylidene]ethylidene]-3-benzoxazolinepropionic acid](/img/structure/B12912835.png)







